

# 5,6-dichloro-1H-benzo[d]imidazol-2-amine

## physicochemical properties

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### Compound of Interest

Compound Name: 5,6-dichloro-1H-benzo[d]imidazol-2-amine

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An In-depth Technical Guide to the Physicochemical Properties of **5,6-dichloro-1H-benzo[d]imidazol-2-amine**

## Introduction

**5,6-dichloro-1H-benzo[d]imidazol-2-amine** is a halogenated heterocyclic compound belonging to the benzimidazole class. The benzimidazole scaffold is of significant interest in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents.<sup>[1]</sup> The presence of the dichloro-substituents on the benzene ring and the amino group at the 2-position endows this molecule with specific electronic and steric properties that influence its biological activity and physicochemical characteristics. Derivatives of 5,6-dichlorobenzimidazole have been investigated for a range of therapeutic applications, including as potent androgen receptor antagonists and BRAF kinase inhibitors.<sup>[2]</sup><sup>[3]</sup>

This technical guide provides a comprehensive overview of the core physicochemical properties of **5,6-dichloro-1H-benzo[d]imidazol-2-amine** for researchers, scientists, and drug development professionals. It synthesizes theoretical predictions with established analytical methodologies, offering practical, field-proven insights into the characterization of this important chemical entity.

## Chemical Identity and Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For **5,6-dichloro-1H-benzo[d]imidazol-2-amine** (CAS No: 18672-03-2), these properties have been established through a combination of experimental data and computational predictions.<sup>[4][5]</sup>

Property	Value	Source
CAS Number	18672-03-2	<sup>[4][5]</sup>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> N <sub>3</sub>	<sup>[4][5]</sup>
Molecular Weight	202.04 g/mol	<sup>[4][5]</sup>
Melting Point	244-246 °C	<sup>[4][5]</sup>
Boiling Point (Predicted)	435.4 ± 48.0 °C	<sup>[4][5]</sup>
Density (Predicted)	1.665 ± 0.06 g/cm <sup>3</sup>	<sup>[4][5]</sup>
XLogP3 (Predicted)	2.5	<sup>[4]</sup>
Polar Surface Area (PSA)	54.7 Å <sup>2</sup>	<sup>[4]</sup>
Flash Point (Predicted)	217.1 ± 29.6 °C	<sup>[4]</sup>
Refractive Index (Predicted)	1.775	<sup>[4][5]</sup>
Vapor Pressure (Predicted)	8.78 x 10 <sup>-8</sup> mmHg at 25°C	<sup>[4][5]</sup>

## Solubility Profile: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of **5,6-dichloro-1H-benzo[d]imidazol-2-amine**, containing a basic amino group and a heterocyclic system, suggests its solubility will be highly pH-dependent. Amines typically exhibit increased solubility in acidic media due to the formation of water-soluble ammonium salts.<sup>[6][7]</sup>

## Experimental Protocol for Solubility Class Determination

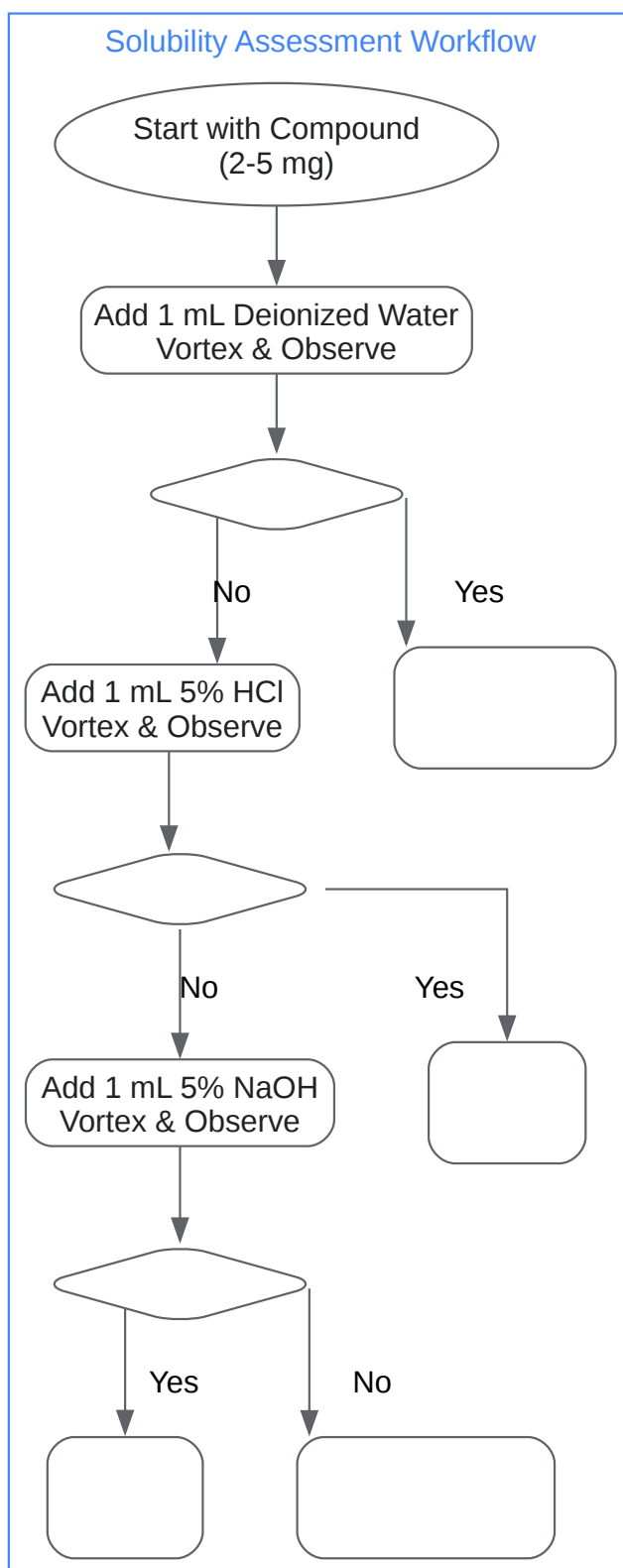
This protocol provides a systematic approach to classifying the solubility of the title compound, which is essential for selecting appropriate solvents for analysis, formulation, and biological assays.<sup>[7][8]</sup>

#### Materials:

- **5,6-dichloro-1H-benzo[d]imidazol-2-amine**
- Deionized water
- 5% (w/v) Hydrochloric acid (HCl)
- 5% (w/v) Sodium hydroxide (NaOH)
- Test tubes, vortex mixer, pH paper

#### Procedure:

- **Water Solubility:** Add approximately 2-5 mg of the compound to a test tube containing 1 mL of deionized water. Vortex vigorously for 30-60 seconds. Visually inspect for dissolution. Test the pH of the solution.<sup>[7]</sup> A pH above 8 would be indicative of an amine.<sup>[7]</sup>
- **Acid Solubility (5% HCl):** If the compound is insoluble in water, add 1 mL of 5% HCl to a new sample of the compound (2-5 mg). Vortex vigorously. Solubility in this medium indicates a basic compound, such as an amine.<sup>[6][7]</sup>
- **Base Solubility (5% NaOH):** If the compound is insoluble in water, add 1 mL of 5% NaOH to a new sample (2-5 mg). Vortex vigorously. While amines are typically insoluble in basic solutions, this step is crucial for identifying any acidic functional groups that might be present in related impurities or derivatives.



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Caption: Workflow for determining the solubility class of an organic compound.

## Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and is paramount for predicting a drug's behavior at physiological pH, influencing absorption, distribution, metabolism, and excretion (ADME). As an amine-containing compound, **5,6-dichloro-1H-benzo[d]imidazol-2-amine** is expected to have at least one basic pKa. Potentiometric titration is a robust and widely used method for its experimental determination.<sup>[9]</sup>

## Experimental Protocol for pKa Determination via Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.<sup>[10]</sup>

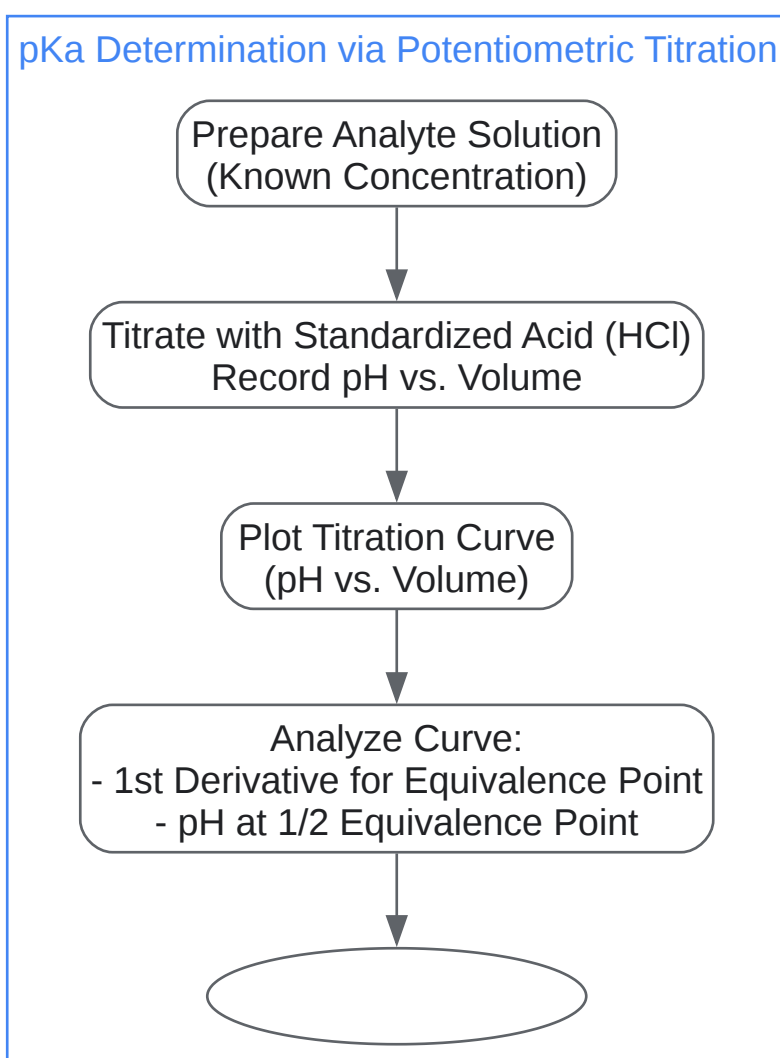
Materials:

- **5,6-dichloro-1H-benzo[d]imidazol-2-amine**
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Standardized 0.1 M HCl solution
- Suitable solvent (e.g., water, or a co-solvent system like water/methanol if solubility is low)

Procedure:

- **Preparation:** Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent in a beaker.
- **Titration Setup:** Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

- Titration: Begin stirring and record the initial pH. Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL) from the burette.
- Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point, identified by a rapid change in pH.
- Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative plot ( $\Delta\text{pH}/\Delta V$  vs.  $V$ ) corresponds to the equivalence point.



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Caption: Workflow for experimental pKa determination.

## Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design. It influences a molecule's ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. The predicted XLogP3 value for **5,6-dichloro-1H-benzo[d]imidazol-2-amine** is 2.5, suggesting moderate lipophilicity.<sup>[4]</sup> This value falls within the range typically considered favorable for oral drug absorption (LogP < 5).

While computational models provide a good estimate, experimental determination via methods like reversed-phase high-performance liquid chromatography (RP-HPLC) can provide a more accurate measure (log k'<sub>w</sub>).<sup>[11]</sup>

## Structural and Purity Analysis

Confirming the identity, structure, and purity of a compound is a non-negotiable aspect of chemical and pharmaceutical research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

### Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, robustness, and sensitivity.<sup>[12][13]</sup> A typical method separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.<sup>[14]</sup>

Exemplar RP-HPLC Method:

- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 0.1% Phosphoric acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 5% to 95% B over 15 minutes
- Flow Rate: 1.0 mL/min

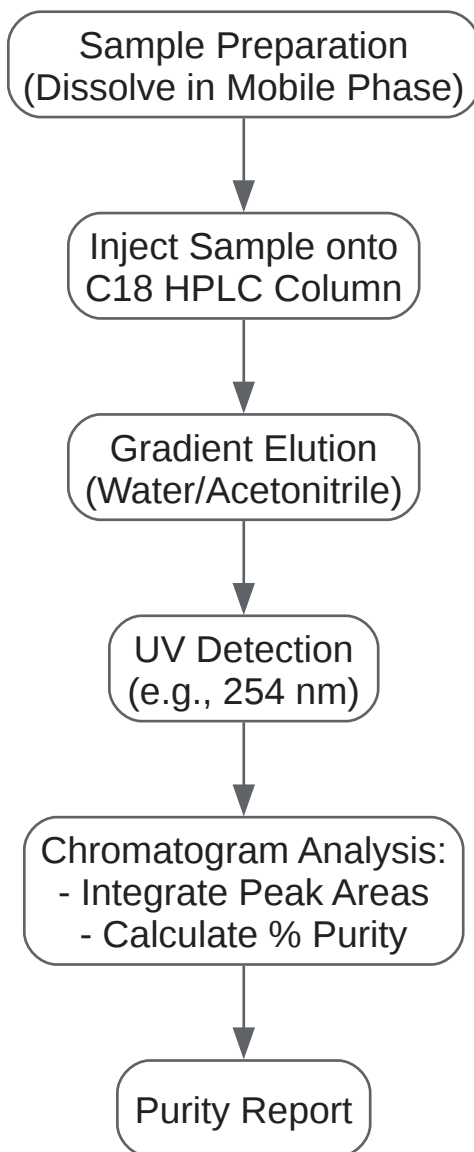
- Detection: UV at 254 nm
- Injection Volume: 10  $\mu$ L
- Sample Preparation: Dissolve sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

This method is a robust starting point and can be optimized by adjusting the gradient, flow rate, or mobile phase modifiers to achieve baseline separation of the main peak from any impurities.

[\[15\]](#)



## RP-HPLC Purity Analysis Workflow



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## References

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of potent and selective androgen receptor antagonists: 5,6-Dichloro-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Overview of Reversed-Phase High-Performance Liquid Chromatography [wisdomlib.org]
- 13. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
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